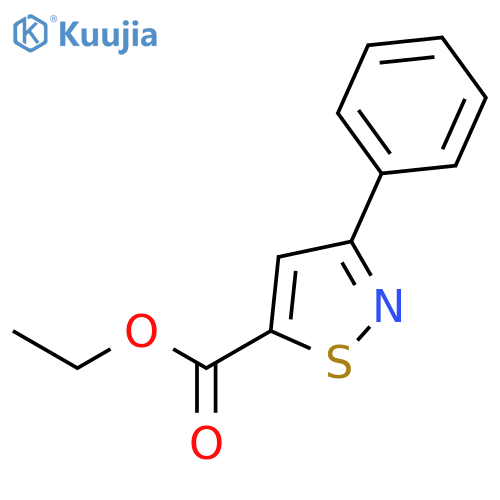Cas no 27545-57-9 (ethyl 3-phenylisothiazole-5-carboxylate)

27545-57-9 structure
商品名:ethyl 3-phenylisothiazole-5-carboxylate
ethyl 3-phenylisothiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-phenylisothiazole-5-carboxylate
- Ethyl 3-phenyl-1,2-thiazole-5-carboxylate
- 3-phenyl-isothiazole-5-carboxylic acid ethyl ester
- 5-Carbaethoxy-3-phenyl-< 1,2> thiazol
- AK-95294
- ANW-66894
- CTK8C1561
- Ethyl-3-Phenyl-5-isothiazolcarboxylat
- KB-253049
- 3-Phenyl-5-isothiazolecarboxylic acid ethyl ester
- 27545-57-9
- DB-342972
- DTXSID00458380
- Ethyl3-phenylisothiazole-5-carboxylate
- AKOS016008128
- 5-Isothiazolecarboxylic acid, 3-phenyl-, ethyl ester
- SCHEMBL10999510
-
- MDL: MFCD11045817
- インチ: InChI=1S/C12H11NO2S/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChIKey: ZMIUKPNMRBLQMI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NS1)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 233.05113
- どういたいしつりょう: 233.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.216
- ゆうかいてん: 63-65 ºC
- PSA: 39.19
ethyl 3-phenylisothiazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189776-1g |
ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$505 | 2023-03-06 | |
| Alichem | A059003489-1g |
Ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$479.60 | 2023-09-02 | |
| Chemenu | CM189776-1g |
ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95% | 1g |
$505 | 2021-08-05 | |
| Ambeed | A698502-1g |
Ethyl 3-phenylisothiazole-5-carboxylate |
27545-57-9 | 95+% | 1g |
$440.0 | 2024-07-28 |
ethyl 3-phenylisothiazole-5-carboxylate 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
27545-57-9 (ethyl 3-phenylisothiazole-5-carboxylate) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:27545-57-9)ethyl 3-phenylisothiazole-5-carboxylate

清らかである:99%
はかる:1g
価格 ($):396.0